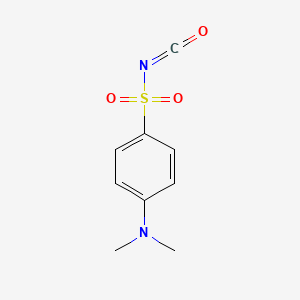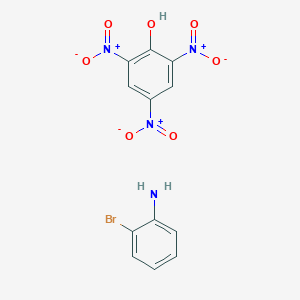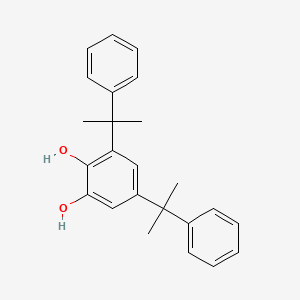
3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol: is an organic compound characterized by its unique structure, which includes two phenylpropan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids or bases to facilitate the formation of the intermediate and subsequent substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound’s potential biological activity is being explored, particularly its antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying enzyme interactions .
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where its structural properties contribute to the material’s overall performance .
Mechanism of Action
The mechanism of action of 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate electrons and neutralize free radicals, thereby exerting antioxidant effects .
Comparison with Similar Compounds
5-(2-phenylpropan-2-yl)benzene-1,3-diol: Similar structure but with hydroxyl groups at different positions.
2-Phenyl-2-propanol: A simpler structure with one phenylpropan-2-yl group.
Uniqueness: 3,5-Bis(2-phenylpropan-2-yl)benzene-1,2-diol is unique due to the presence of two phenylpropan-2-yl groups and two hydroxyl groups on the benzene ring. This combination imparts distinct chemical and
Properties
CAS No. |
47507-01-7 |
|---|---|
Molecular Formula |
C24H26O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3,5-bis(2-phenylpropan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C24H26O2/c1-23(2,17-11-7-5-8-12-17)19-15-20(22(26)21(25)16-19)24(3,4)18-13-9-6-10-14-18/h5-16,25-26H,1-4H3 |
InChI Key |
FTMPCMPTOYOPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)O)O)C(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


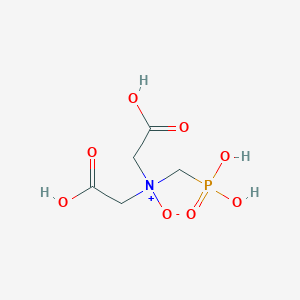
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)
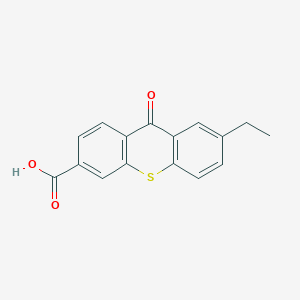
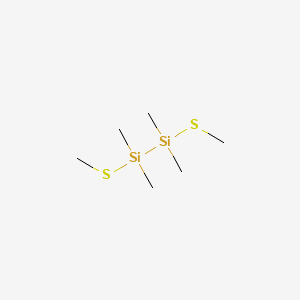
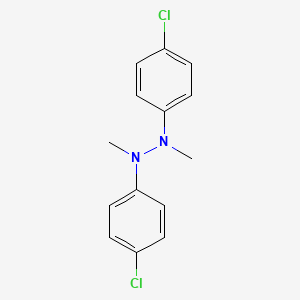

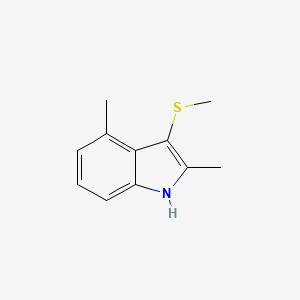
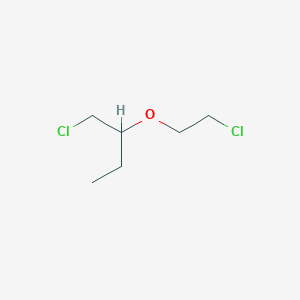
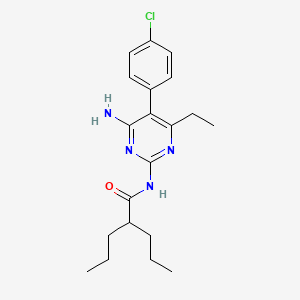
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14648591.png)
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
